molecular formula C16H14N4O B3864058 N'-[(1-methyl-1H-indol-3-yl)methylene]isonicotinohydrazide

N'-[(1-methyl-1H-indol-3-yl)methylene]isonicotinohydrazide

Cat. No. B3864058
M. Wt: 278.31 g/mol
InChI Key: QIQBHJSDIYBFMI-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-[(1-methyl-1H-indol-3-yl)methylene]isonicotinohydrazide” is a compound that has been studied for its potential biological and pharmaceutical applications . It is derived from indole-3-carboxaldehyde and nicotinic acid hydrazide . The compound is part of a series of N’-[(1-methyl-1H-indol-3-yl)methylene]isonicotinohydrazide derivatives that have been synthesized and evaluated for their in vitro antiproliferative activities against various cancer cell lines .


Synthesis Analysis

The synthesis of “N’-[(1-methyl-1H-indol-3-yl)methylene]isonicotinohydrazide” involves the reaction of indole-3-carboxaldehyde with aryl/alkyl hydrazides in the presence of acetic acid . This process results in the formation of indole hydrazide–hydrazones . All the synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .


Molecular Structure Analysis

The molecular structure of “N’-[(1-methyl-1H-indol-3-yl)methylene]isonicotinohydrazide” is complex, with a molecular formula of C13H9N3 . The structure includes an indole moiety, which is a potent basic pharmacodynamics nucleus widely distributed in nature and possesses a wide variety of biological properties .


Chemical Reactions Analysis

The chemical reactions involving “N’-[(1-methyl-1H-indol-3-yl)methylene]isonicotinohydrazide” primarily focus on its role in inhibiting tubulin polymerization . This inhibitory effect is based on the properties of CA-4 analogues and indoles .

Mechanism of Action

The mechanism of action of “N’-[(1-methyl-1H-indol-3-yl)methylene]isonicotinohydrazide” involves inducing cell apoptosis in a dose-dependent manner, arresting the cells in the G2/M phase, and inhibiting the polymerization of tubulin . This mechanism is consistent with the action of colchicine .

Future Directions

The future directions for research on “N’-[(1-methyl-1H-indol-3-yl)methylene]isonicotinohydrazide” could involve further development of tubulin polymerization inhibitors . Additionally, more research could be conducted to evaluate the compound’s antiproliferative activities against various cancer cell lines .

properties

IUPAC Name

N-[(E)-(1-methylindol-3-yl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-20-11-13(14-4-2-3-5-15(14)20)10-18-19-16(21)12-6-8-17-9-7-12/h2-11H,1H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQBHJSDIYBFMI-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1-methyl-1H-indol-3-yl)methylene]isonicotinohydrazide

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